molecular formula C21H26N4O3 B6988975 tert-butyl N-[3-[8-(cyclopropanecarbonyl)-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl]phenyl]carbamate

tert-butyl N-[3-[8-(cyclopropanecarbonyl)-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl]phenyl]carbamate

Cat. No.: B6988975
M. Wt: 382.5 g/mol
InChI Key: HIJNNMSSKXCIBI-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-[8-(cyclopropanecarbonyl)-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl]phenyl]carbamate is a complex organic compound that features a tert-butyl carbamate group, a cyclopropanecarbonyl moiety, and an imidazo[1,2-a]pyrimidine ring system

Properties

IUPAC Name

tert-butyl N-[3-[8-(cyclopropanecarbonyl)-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-21(2,3)28-20(27)22-16-7-4-6-15(12-16)17-13-24-10-5-11-25(19(24)23-17)18(26)14-8-9-14/h4,6-7,12-14H,5,8-11H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJNNMSSKXCIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CN3CCCN(C3=N2)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-[8-(cyclopropanecarbonyl)-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl]phenyl]carbamate typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-[8-(cyclopropanecarbonyl)-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl]phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases or acids for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

tert-Butyl N-[3-[8-(cyclopropanecarbonyl)-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl]phenyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or biochemical probes.

    Medicine: Its potential pharmacological properties are of interest for the development of therapeutic agents targeting specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[8-(cyclopropanecarbonyl)-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl]phenyl]carbamate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl carbamates and imidazo[1,2-a]pyrimidine derivatives. Examples include:

  • tert-Butyl N-(3-hydroxypropyl)carbamate
  • tert-Butyl N-(2-phenylethyl)carbamate
  • 8-(Cyclopropanecarbonyl)-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine

Uniqueness

What sets tert-butyl N-[3-[8-(cyclopropanecarbonyl)-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl]phenyl]carbamate apart is its unique combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

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